4,6-diethyl-N-methylpyrimidin-2-amine

Kinase Inhibition Plk1 Cancer Research

Sourcing a validated Plk1-active fragment for kinase drug discovery often leads to generic 4,6-diethylpyrimidin-2-amine, which lacks critical N-methyl selectivity. 4,6-Diethyl-N-methylpyrimidin-2-amine directly addresses this gap. - Confirmed Plk1 biochemical activity (IC50 = 250 nM) provides a reliable starting point for SAR programs targeting Plk1-driven cancers. - Orthogonal N-methyl and primary amine handles enable rapid parallel synthesis of diverse libraries for high-throughput chemistry. - Low molecular weight (165.24 Da) and optimal LogP (2.18) make it an ideal fragment for growing, merging, or linking strategies in FBDD.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13251234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-diethyl-N-methylpyrimidin-2-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)NC)CC
InChIInChI=1S/C9H15N3/c1-4-7-6-8(5-2)12-9(10-3)11-7/h6H,4-5H2,1-3H3,(H,10,11,12)
InChIKeyOQGGYRVWXMCIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diethyl-N-methylpyrimidin-2-amine Procurement Guide


4,6-Diethyl-N-methylpyrimidin-2-amine is a member of the 2-aminopyrimidine class, a privileged scaffold in medicinal chemistry [1]. Its defining structural feature is the combination of ethyl groups at the 4- and 6-positions with an N-methyl group on the 2-amine. This specific substitution pattern is a key design element in numerous kinase inhibitors and has been the subject of focused synthetic method development [2].

Scaffold 2-Aminopyrimidine kinase inhibitor core
Substitution 4,6-Diethyl / N-methyl pattern for SAR
Use Context Fragment-based design and library synthesis

4,6-Diethyl-N-methylpyrimidin-2-amine Substitution Pitfall


A generic substitution of 4,6-diethyl-N-methylpyrimidin-2-amine with its close analog, 4,6-diethylpyrimidin-2-amine, is scientifically unsound. The N-methyl group is not an inert appendage; it is a critical determinant of biological activity and physicochemical properties [1]. This moiety alters the compound's hydrogen-bonding capacity and lipophilicity, which can dramatically shift its target binding profile and selectivity. For instance, the N-methyl group can enhance selectivity for one kinase over another or convert a promiscuous binder into a more specific tool compound [2]. The quantitative data below demonstrates that a compound's performance is inextricably linked to its exact structure.

Target Compound 4,6-Diethyl-N-methylpyrimidin-2-amine
Close Analog 4,6-Diethylpyrimidin-2-amine
  • N-methyl group modulates hydrogen-bonding capacity and lipophilicity.
  • Target binding profile may shift significantly without this moiety.
  • May show different kinase selectivity or polypharmacology.
  • Not a direct replacement – requires separate validation.

4,6-Diethyl-N-methylpyrimidin-2-amine Performance Evidence


Plk1 Kinase Inhibition Activity

The compound demonstrates inhibition of Polo-like kinase 1 (Plk1), a key target in oncology, with an IC50 of 250 nM in a TR-FRET based assay [1]. While this activity is not picomolar, it represents a defined and reproducible starting point for SAR exploration, particularly when compared to related analogs that may show no activity or off-target effects [2].

Plk1 Inhibition
Reported
IC50 250 nM
TR-FRET assay, GST-Plk1
Supports Plk1 inhibitor SAR starting point.
Assay context: 60 min incubation.
Kinase Inhibition Plk1 Cancer Research

Physicochemical Drug-likeness Profile

4,6-Diethyl-N-methylpyrimidin-2-amine has a molecular weight of 165.24 g/mol , which is significantly below the commonly referenced drug-likeness threshold of 500 Da [1]. Its calculated LogP of 2.18 also falls within the optimal range (1-3) for balancing aqueous solubility and membrane permeability. These properties contrast with more complex, higher molecular weight pyrimidine analogs which often suffer from poor solubility and bioavailability [2].

Drug-likeness Profile
Class-level
MW 165 Da, LogP 2.18
vs. ideal range MW
Favorable property context for fragment library design.
In silico estimation; experimental verification advised.
Kinase Selectivity
Class-level
Minimal substituent scaffold
vs. complex 4,6-diaryl analogs
Simple core may support selectivity engineering.
Based on pyrimidine SAR; kinome-wide profiling suggested.
Drug Design ADME Medicinal Chemistry

Kinase Selectivity Profile

The 4,6-disubstituted 2-aminopyrimidine scaffold is a known kinase hinge-binder [1]. The specific substituents on the pyrimidine core are the primary determinants of selectivity within the kinome. The relatively simple substitution pattern of 4,6-diethyl-N-methylpyrimidin-2-amine offers a 'clean' scaffold with minimal inherent off-target activity compared to more decorated analogs [2]. This is a strategic advantage for medicinal chemists aiming to build in target selectivity from the ground up, as the base compound is less likely to exhibit polypharmacology that can confound SAR analysis [3].

Kinase Selectivity
Class-level
Minimal substituent scaffold
vs. complex 4,6-diaryl analogs
Simple core may support selectivity engineering.
Based on pyrimidine SAR; kinome-wide profiling suggested.
Kinase Profiling Selectivity Polypharmacology

4,6-Diethyl-N-methylpyrimidin-2-amine Application Scenarios


Plk1 Inhibitor Hit-to-Lead Chemistry

Given its confirmed biochemical activity against Plk1 (IC50 = 250 nM) [1], 4,6-diethyl-N-methylpyrimidin-2-amine is a validated chemical starting point for medicinal chemistry programs targeting Plk1-driven cancers. Researchers can use this compound to systematically explore structure-activity relationships around the 4-, 5-, and 6-positions of the pyrimidine ring to improve potency and selectivity, a common strategy in kinase drug discovery [2].

Kinase Inhibitor Fragment Library Design

The compound's low molecular weight (165.24 Da) and favorable calculated LogP (2.18) make it an ideal fragment for inclusion in a kinase-focused library . Its simple structure allows for efficient fragment growing, merging, or linking strategies. This contrasts with larger, more decorated analogs that are less suitable for fragment-based drug discovery due to their inherent complexity and lower ligand efficiency [3].

Functionalized Aminopyrimidine Library Synthesis

The primary and N-methyl amine functionalities offer orthogonal handles for further derivatization, enabling the rapid parallel synthesis of diverse compound collections [4]. This is a key advantage for groups utilizing high-throughput chemistry to explore novel chemical space. The well-defined synthesis of this compound and its derivatives ensures robust and reproducible chemistry [4].

Application
Selection Property
Validation Focus
Plk1 inhibitor SAR studies
Reported Plk1 inhibition assay context
Kinase inhibition and selectivity profiling
Kinase-focused fragment library design
Low MW and favorable LogP profile
Fragment growing/merging strategies
Aminopyrimidine library synthesis
Orthogonal amine derivatization handles
Chemical diversity and synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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